molecular formula C9H14N2O2 B2726075 3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid CAS No. 1553897-80-5

3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid

Cat. No.: B2726075
CAS No.: 1553897-80-5
M. Wt: 182.223
InChI Key: INWRNCDQLATSPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly in the development of protease inhibitors. Pyrazole-propanoic acid derivatives are recognized for their potential as scaffolds in the inhibition of metalloproteinases, such as meprin α and β, which are astacin family enzymes linked to conditions like cancer, fibrosis, and Alzheimer's disease . The structural motif of a pyrazole ring linked to a propanoic acid chain is a common feature in heteroaromatic inhibitors, where the acidic group can contribute to interactions with the enzyme's active site . Researchers can utilize this compound as a versatile building block for further structural elaboration or as a reference standard in analytical studies. Structurally related compounds, such as 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid, are commonly used as internal standards in quantitative mass spectrometry (MS) metabolomics experiments, suggesting potential applications in bioanalytical method development . As with all compounds of this class, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-propan-2-ylpyrazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7(2)11-8(5-6-10-11)3-4-9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWRNCDQLATSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid typically involves the reaction of 2-isopropylpyrazole with a suitable propanoic acid derivative. One common method is the alkylation of 2-isopropylpyrazole with a halogenated propanoic acid under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following properties:

  • Molecular Formula : C9H14N2O2
  • Molecular Weight : 170.22 g/mol
  • CAS Number : 23006005

The structure includes a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug development.

Antioxidant Activity

Research indicates that derivatives of pyrazole, including 3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. Assays such as DPPH and ABTS are commonly used to evaluate antioxidant activity, with lower IC50 values indicating higher efficacy .

Anti-inflammatory Effects

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes like nitric oxide and cyclooxygenase-2 in macrophage models. This suggests a promising mechanism for reducing inflammation, which could be beneficial in treating various inflammatory conditions .

Anticancer Potential

Preliminary investigations into the anticancer properties of pyrazole derivatives indicate their ability to induce apoptosis in cancer cell lines. For instance, studies involving MCF-7 (breast cancer) and HeLa (cervical cancer) cells have shown that these compounds can exhibit moderate to high anticancer activity, with IC50 values ranging from 10 to 30 µM .

Case Study 1: Antioxidant Efficacy

In a study evaluating the antioxidant potential of various pyrazole derivatives, compounds similar to this compound were tested for their ability to inhibit lipid peroxidation and enhance antioxidant enzyme activity. Results indicated that these compounds significantly reduced malondialdehyde levels while increasing glutathione levels in treated cells .

Case Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects of pyrazole derivatives in LPS-stimulated RAW 264.7 macrophages. The results showed that treatment with these compounds led to a significant reduction in the production of pro-inflammatory mediators, highlighting their potential as therapeutic agents for inflammatory diseases .

Research Applications

The applications of this compound extend beyond basic research into practical therapeutic avenues:

  • Drug Development : Its structural features make it an attractive candidate for designing new drugs targeting oxidative stress-related diseases, inflammatory disorders, and cancer.
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of this compound with various biological targets, aiding in the identification of its potential mechanisms of action .

Mechanism of Action

The mechanism of action of 3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biological pathways. For example, it may bind to enzymes or receptors involved in metabolic processes, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences in Pyrazole-Substituted Propanoic Acid Derivatives

Compound Name Substituents on Pyrazole Molecular Weight Biological Relevance (If Reported) Reference
3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid N1: Propan-2-yl; C5: Propanoic acid ~209.24* Potential enzyme inhibition (e.g., ACE2)
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride N1: H; C3: NH₂; C5: CH₃; C5: Propanoic acid 230.19 Antimicrobial activity (hypothesized)
3-(Methylsulfanyl)-1-(propan-2-yl)-1H-pyrazol-5-amine N1: Propan-2-yl; C5: NH₂; C3: SCH₃ 201.29 Not explicitly reported
2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid N1: H; C4: Cl; C3: CF₂H; C5: CH₃ ~237.63* Enhanced lipophilicity for CNS targets

*Calculated based on molecular formulas.

Key Observations :

  • Amino Groups: The presence of NH₂ () may facilitate hydrogen bonding, improving solubility and target affinity.
  • Thioether Groups : Methylsulfanyl () introduces sulfur-based reactivity and moderate lipophilicity.

Linker Modifications and Additional Rings

Table 2: Impact of Extended Linkers or Fused Rings

Compound Name Structural Features Molecular Weight Notable Properties Reference
3-{2,5-Dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid Pyrrole ring fused to pyrazole; α,β-unsaturated acid 273.33 Conjugated system for UV activity; pKa ~4.54 (predicted)
3-[1-Propyl-5-(pyrrolidine-1-sulfonyl)-1H-benzimidazol-2-yl]propanoic acid Benzimidazole core; sulfonamide group 365.45 Enhanced steric bulk for selective inhibition
Voxelotor (Drug: 2-hydroxy-6-{[2-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridin-3-yl]methoxy}benzaldehyde) Pyrazole linked to pyridine and benzaldehyde ~463.50* FDA-approved for sickle cell disease (hemoglobin modulation)

Key Observations :

  • Conjugated Systems : The α,β-unsaturated acid in may enhance binding via π-π stacking or charge transfer.
  • Sulfonamide Groups : In , the sulfonamide improves solubility and introduces hydrogen-bond acceptor sites.

Biological Activity

3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid, a pyrazole derivative, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antifungal activities, as well as its implications in medicinal chemistry.

  • Molecular Formula : C10H16N2O2
  • Molar Mass : 196.25 g/mol
  • CAS Number : 1511896-18-6

Antibacterial Activity

Research indicates that compounds related to this compound exhibit significant antibacterial properties. A study evaluating various pyrazole derivatives found that certain analogs demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
3-Pyrazole Derivative A0.0039S. aureus
3-Pyrazole Derivative B0.025E. coli

Antifungal Activity

In addition to its antibacterial effects, the compound also exhibits antifungal activity. In vitro tests have shown that specific derivatives can inhibit the growth of fungal strains such as Candida albicans and Fusarium oxysporum. The MIC values for these activities were reported to be between 0.0048 and 0.039 mg/mL .

CompoundMIC (mg/mL)Target Fungi
3-Pyrazole Derivative C0.0048C. albicans
3-Pyrazole Derivative D0.039F. oxysporum

The biological activity of pyrazole derivatives is often attributed to their ability to interact with bacterial cell membranes and inhibit essential enzymatic pathways, leading to cell death. The presence of the pyrazole ring is crucial for these interactions, enhancing the compound's lipophilicity and membrane permeability .

Study on Antimicrobial Properties

In a recent study published in MDPI, researchers synthesized and evaluated a series of pyrazole derivatives, including this compound. The study revealed that modifications at the pyrazole ring significantly influenced antimicrobial efficacy, suggesting structure-activity relationships (SAR) that could guide future drug design .

Clinical Implications

The potential therapeutic applications of this compound extend beyond antimicrobial properties. Its ability to inhibit specific enzymes involved in inflammatory pathways positions it as a candidate for further investigation in treating conditions such as asthma and other inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid, and what reaction conditions are critical for yield optimization?

  • Answer : A widely used method involves coupling pyrazole derivatives with propanoic acid precursors. For example, refluxing 1-(propan-2-yl)-1H-pyrazole with a substituted propanoic acid derivative in the presence of sodium carbonate (Na₂CO₃) and water under controlled pH conditions can yield the target compound. Key variables include reaction temperature (typically 80–100°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reactants . Alternative routes may employ coupling reagents like TBTU or HOBt for amide bond formation, as seen in similar propanoic acid syntheses .

Q. How is structural characterization of this compound performed, and what spectral data are essential for confirmation?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazole and propanoic acid moieties. Key signals include:

  • ¹H NMR : A singlet for the pyrazole C-H proton (δ 6.5–7.5 ppm) and a multiplet for the isopropyl group (δ 1.2–1.4 ppm) .
  • ¹³C NMR : Peaks corresponding to the carboxylic acid carbonyl (δ ~170 ppm) and pyrazole carbons (δ 140–160 ppm) .
    Infrared (IR) spectroscopy confirms the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) . Elemental analysis (C, H, N) validates molecular composition .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data for pyrazole-propanoic acid derivatives?

  • Answer : Contradictions often arise from variations in assay conditions (e.g., bacterial strain selection, solvent polarity, or concentration ranges). To address this:

  • Replicate assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Perform dose-response curves to establish EC₅₀/IC₅₀ values and compare potency across studies .
  • Use computational modeling (e.g., molecular docking) to validate target interactions and identify structural determinants of activity .

Q. How can the reaction yield of this compound be improved during scale-up?

  • Answer : Yield optimization requires:

  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts may enhance coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • In-line monitoring : Techniques like FTIR or HPLC track reaction progress and identify byproducts .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) for high-purity isolation .

Q. What in vitro and in vivo models are suitable for evaluating the pharmacological potential of this compound?

  • Answer :

  • Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
  • In vivo models : Murine xenograft studies for antitumor efficacy or rodent inflammation models (e.g., carrageenan-induced paw edema) .

Q. What computational tools can predict the pharmacokinetic properties of this compound?

  • Answer :

  • ADMET prediction : SwissADME or ADMETLab estimate absorption, metabolism, and toxicity profiles .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability to targets like COX-2 or bacterial enzymes .
  • Retrosynthesis planning : Tools like Pistachio or Reaxys propose synthetic routes based on precursor availability .

Data Analysis and Validation

Q. How should researchers address discrepancies in reported NMR spectral data for this compound?

  • Answer :

  • Reference standards : Compare data with structurally validated analogs (e.g., pyrazolines with similar substituents) .
  • Deuterated solvents : Ensure consistency in solvent choice (e.g., DMSO-d₆ vs. CDCl₃) to avoid signal shifts .
  • 2D NMR : Use HSQC or HMBC to resolve overlapping peaks and assign carbon-proton correlations .

Q. What analytical techniques are critical for assessing purity in preclinical studies?

  • Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5%) .
  • Mass spectrometry (LC-MS) : Confirm molecular ion ([M+H]⁺) and detect degradation products .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and hygroscopicity for formulation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.